molecular formula C26H21ClN2O5 B10964200 3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B10964200
M. Wt: 476.9 g/mol
InChI Key: AUNIZANZUUDFRO-SRZZPIQSSA-N
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Description

    3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid: , is a chemical compound with a complex structure.

  • It belongs to the class of pyrazole derivatives and contains both a pyrazole ring and a benzoic acid moiety.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C26H21ClN2O5

    Molecular Weight

    476.9 g/mol

    IUPAC Name

    3-[(4E)-4-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

    InChI

    InChI=1S/C26H21ClN2O5/c1-16-21(25(30)29(28-16)20-10-6-9-19(14-20)26(31)32)11-18-12-22(27)24(23(13-18)33-2)34-15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H,31,32)/b21-11+

    InChI Key

    AUNIZANZUUDFRO-SRZZPIQSSA-N

    Isomeric SMILES

    CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)C4=CC=CC(=C4)C(=O)O

    Canonical SMILES

    CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)C4=CC=CC(=C4)C(=O)O

    Origin of Product

    United States

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